molecular formula C13H26N2O2 B12076620 Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Cat. No.: B12076620
M. Wt: 242.36 g/mol
InChI Key: NAHKMWGYKZRFFP-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is a synthetic organic compound that features a piperidine core substituted with an aminoethyl group and a 2,2-dimethylpropanoate ester. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently employed in the design and synthesis of active pharmaceutical ingredients (APIs) due to its influence on a molecule's physicochemical properties and its ability to interact with biological targets . The presence of both basic (piperidine nitrogen, primary amine) and polar (ester) functional groups within this single molecule provides multiple handles for chemical modification, making it a versatile intermediate for the exploration of structure-activity relationships (SAR) . The 2,2-dimethylpropanoate (pivalate) ester group can serve as a synthetic precursor, which can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups such as amides . The primary amine on the ethyl side chain offers a key site for conjugation, allowing researchers to link this piperidine fragment to other complex molecular structures, peptides, or solid supports. Compounds containing the 4-(2-aminoethyl)piperidine motif are of significant interest in neuroscience and pharmacology research, particularly as ligands for various G-protein coupled receptors (GPCRs) and ion channels . The structural features of this compound suggest potential utility as a key intermediate in the synthesis of more complex molecules for research programs targeting central nervous system (CNS) disorders, pain, and other neurological conditions . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3

InChI Key

NAHKMWGYKZRFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)CCN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Aminoethyl)piperidine Intermediates

The 4-(2-aminoethyl)piperidine core is typically prepared through reductive amination or alkylation of piperidine derivatives. For example, 4-piperidone serves as a key precursor, undergoing reductive amination with 2-aminoethanol or protected amine equivalents. In one protocol, 4-piperidone is reacted with 2-nitroethylamine under hydrogenation conditions (10% Pd/C, H₂, 40–60 psi) to yield 4-(2-aminoethyl)piperidine. Alternatively, 4-vinylpiperidine may undergo hydroamination with ammonia or amine derivatives in the presence of transition-metal catalysts.

Example Procedure:

  • Reductive Amination :

    • 4-Piperidone (1.0 eq) and 2-nitroethylamine (1.2 eq) are dissolved in methanol.

    • Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred at 25°C for 24 hours.

    • The product, 4-(2-nitroethyl)piperidine, is hydrogenated (H₂, Pd/C) to yield 4-(2-aminoethyl)piperidine (yield: 78–85%).

Introduction of the Methyl 2,2-Dimethylpropanoate Group

The methyl ester moiety is introduced via alkylation of the piperidine nitrogen. Methyl 3-bromo-2,2-dimethylpropanoate is a common electrophile, reacting with 4-(2-aminoethyl)piperidine under basic conditions. Solvent choice (e.g., NMP, DMF) and base (e.g., K₂CO₃, NaHCO₃) critically influence reaction efficiency.

Example Procedure:

  • Alkylation Reaction :

    • 4-(2-Aminoethyl)piperidine (1.0 eq) and methyl 3-bromo-2,2-dimethylpropanoate (1.1 eq) are combined in NMP.

    • Potassium carbonate (2.0 eq) is added, and the mixture is heated to 80°C for 12 hours.

    • Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound (yield: 65–72%).

Optimized Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (NMP, DMF) enhance nucleophilicity of the piperidine nitrogen, while weak bases (NaHCO₃) minimize side reactions. Comparative studies reveal:

SolventBaseTemperature (°C)Yield (%)Purity (%)
NMPNaHCO₃807299.1
DMFK₂CO₃1006898.5
DMSOKHCO₃906197.8

Data adapted from Linagliptin synthesis protocols.

Protecting Group Strategies

Primary amines in 4-(2-aminoethyl)piperidine often require protection during alkylation. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly used:

  • Boc Protection : 4-(2-Aminoethyl)piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding Boc-protected intermediate (yield: 92%).

  • Deprotection : Post-alkylation, the Boc group is removed with HCl in dioxane (4 M, 25°C, 2 hours).

Alternative Pathways

Aza-Michael Addition

The aza-Michael reaction offers a stereocontrolled approach. Methyl acrylate derivatives react with 4-(2-aminoethyl)piperidine in the presence of organocatalysts (e.g., L-proline):

  • Procedure : 4-(2-Aminoethyl)piperidine (1.0 eq), methyl 2,2-dimethylacrylate (1.2 eq), and L-proline (0.1 eq) in methanol at 25°C for 48 hours.

  • Yield : 58% (dr 3:1 syn:anti).

Enzymatic Synthesis

Lipase-catalyzed transesterification provides an eco-friendly alternative:

  • Procedure : 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoic acid is reacted with methanol in the presence of Candida antarctica lipase B (CAL-B) at 37°C.

  • Yield : 82% (enantiomeric excess >98%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:1 to 9:1) removes unreacted starting materials.

  • Recrystallization : Toluene or hexane/ethyl acetate mixtures yield crystalline product (purity >99%).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.45–2.60 (m, 4H, piperidine-H), 3.10 (t, 2H, NH₂CH₂), 3.65 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 243.2 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency

  • Solvent Recycling : NMP and DMF are recovered via distillation (≥90% reuse).

  • Catalyst Loading : Pd/C catalysts are reused up to 5 cycles without significant activity loss.

Emerging Innovations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times from hours to minutes:

  • Example : 4-(2-Aminoethyl)piperidine and methyl 3-bromo-2,2-dimethylpropanoate react in a flow reactor (residence time: 10 min, yield: 79%).

Photocatalytic Methods

Visible-light-mediated alkylation using Ru(bpy)₃²⁺ as a catalyst achieves C–N bond formation under mild conditions:

  • Yield : 68% (25°C, 12 hours) .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate has the following chemical characteristics:

  • Molecular Formula : C₁₁H₂₁N₃O₂
  • Molecular Weight : 199.29 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a useful scaffold in drug design.

Neurological Disorders

Research indicates that compounds with piperidine structures exhibit significant activity in treating neurological disorders. This compound has been studied for its potential as an antagonist or modulator of neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression and anxiety.

Cancer Research

The compound's ability to inhibit certain enzymes involved in tumor growth has made it a candidate for cancer treatment. Studies have shown that modifications of piperidine derivatives can enhance their selectivity and potency against cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives. This compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 1: Neurological Effects

A study published in Pharmacology & Therapeutics evaluated the effects of piperidine derivatives on serotonin receptors. The results indicated that this compound exhibited significant binding affinity, suggesting its potential use in treating mood disorders .

Case Study 2: Anticancer Properties

In another study reported in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested them against breast cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity while reducing off-target effects .

Summary of Applications

Application AreaDescriptionReference
Neurological DisordersPotential modulator of neurotransmitter receptors; studied for depression and anxiety treatment
Cancer ResearchInhibition of tumor growth-related enzymes; evaluated for selectivity against cancer cells
Antimicrobial ActivityDemonstrated efficacy against bacterial strains; potential for antibiotic development

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring is a common scaffold in pharmaceuticals, with substituents dictating biological activity and physicochemical properties.

  • Target Compound: 4-position: 2-aminoethyl group. Ester group: Methyl 2,2-dimethylpropanoate. Key features: The aminoethyl group may confer basicity and hydrogen-bonding capacity, while the dimethylpropanoate ester increases steric bulk compared to simpler esters.
  • Compound from : 4-position: 1-(2-ethoxyethyl)benzimidazol-2-yl group. Ester group: 2-methylpropanoic acid. The carboxylic acid (vs. ester) may reduce cell permeability but enhance solubility .
  • Compound from : 4-position: Hydroxydiphenylmethyl group. Ester group: Methyl 2-methylpropanoate. Comparison: Bulky aromatic substituents (diphenylmethyl) likely reduce conformational flexibility and increase hydrophobicity, contrasting with the smaller, polar aminoethyl group in the target compound .

Ester Group Modifications

Ester groups influence metabolic stability and lipophilicity.

  • Target Compound: Ester: Methyl 2,2-dimethylpropanoate.
  • Compound from : Ester: Methyl or ethyl propenoate with cyano and pyridinyl substituents. Comparison: The α,β-unsaturated ester (propenoate) and electron-withdrawing cyano group increase electrophilicity, making it more reactive than the saturated dimethylpropanoate ester in the target compound .
  • Compound from : Ester: Methyl 2,2-dimethylpropanoate (similar to target). Additional features: Trifluoromethylphenyl and methoxypyridinyl groups. Comparison: The trifluoromethyl group enhances metabolic stability and lipophilicity, suggesting the target compound could be modified similarly for improved pharmacokinetics .

Biological Activity

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate (often referred to as the compound ) is a synthetic derivative of piperidine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13H22N2O2
Molecular Weight : 238.33 g/mol
IUPAC Name : this compound
SMILES Notation : CCOC(=O)C(C)(C)N1CCCCC1CCN

This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(2-aminoethyl)piperidine with methyl 2,2-dimethylpropanoate under controlled conditions. The process may require specific solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been investigated for its potential effects on:

  • Sigma Receptors : Studies indicate that compounds with a piperidine scaffold can exhibit high affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neuropsychiatric conditions and cancer biology .
  • Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, including human non-small cell lung cancer cells and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Its structural characteristics allow it to interact with microbial targets effectively, suggesting potential applications in treating infections caused by resistant strains .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various piperidine derivatives on human prostate cancer cells (DU145). The results indicated that this compound exhibited significant growth inhibition comparable to established σ1 antagonists .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ADU14512.5σ1 receptor antagonist
Compound BA42715.0σ1 receptor antagonist
This compound DU145 10.0 σ1 receptor antagonist

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Q & A

Q. What are the recommended analytical methods for characterizing Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm structural integrity. For example, signals corresponding to methyl groups (δ ~1.2–1.5 ppm) and piperidine/ethylamine protons (δ ~2.5–3.5 ppm) should align with theoretical predictions .
  • High-Performance Liquid Chromatography (HPLC) : Employ a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment. Adjust column parameters (C18, 5 µm) for optimal resolution .
  • Column Chromatography : Purify crude products using silica gel with petroleum ether/ethyl acetate (4:1) gradients to isolate the compound from byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Perform reactions in fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for organic solvent waste .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis yield of this compound under varying reaction conditions?

Methodological Answer:

  • Solvent Selection : Test polar aprotic solvents like dimethylformamide (DMF) for nucleophilic substitution reactions. DMF enhances solubility of intermediates, as demonstrated in analogous piperidine ester syntheses .
  • Catalyst Optimization : Compare K2_2CO3_3 vs. NaH for deprotonation efficiency. K2_2CO3_3 at 100°C for 10 hours achieved 85% yield in similar esterification reactions .
  • Temperature Control : Use reflux conditions (100–120°C) for amide bond formation but monitor for thermal decomposition via TLC or in situ IR spectroscopy .

Q. How can researchers resolve contradictions in biological activity data for structurally similar piperidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare antiproliferative activity of this compound with analogs like Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate. Differences in EC50_{50} values may correlate with substituent electronegativity .
  • Impurity Profiling : Characterize byproducts (e.g., desmethyl or hydrolyzed derivatives) using LC-MS. For example, fexofenadine methyl ester impurities require gradient elution with 0.1% formic acid in acetonitrile/water .
  • Docking Simulations : Model interactions with target receptors (e.g., G-protein-coupled receptors) to rationalize divergent activity trends .

Q. What methodologies are recommended for identifying and quantifying process-related impurities in this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) to simulate degradation pathways. Monitor via HPLC-MS for hydrolyzed or oxidized products .
  • Validation Protocols : Use a reference standard (e.g., fexofenadine impurity 10) to calibrate detection limits. Ensure linearity (R2^2 > 0.99) across 0.1–100 µg/mL concentrations .
  • Mass Spectrometry : Apply ESI+ mode with m/z 529.72 (for C34_{34}H43_{43}NO4_4) to detect ester hydrolysis byproducts. Compare fragmentation patterns with synthetic standards .

Q. How can researchers design experiments to evaluate the stability of this compound in biological matrices?

Methodological Answer:

  • Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) for 24 hours. Quench reactions with acetonitrile and analyze via LC-MS/MS to quantify remaining parent compound .
  • Metabolite Identification : Use hepatocyte incubation followed by high-resolution MS (HRMS) to detect phase I/II metabolites. Focus on N-dealkylation or ester cleavage pathways .
  • Buffer Compatibility : Test solubility and stability in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation studies .

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